1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group, a methyl group, and a thiophene ring
Preparation Methods
The synthesis of 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Chloromethylation: The final step involves the chloromethylation of the pyrazole ring, which can be achieved using chloromethyl methyl ether in the presence of a Lewis acid like zinc chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiophene ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
1-(Chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole can be compared with other thiophene-containing pyrazoles:
1-(Chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and binding properties.
1-(Bromomethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole: The bromomethyl group may offer different reactivity in substitution reactions compared to the chloromethyl group.
1-(Chloromethyl)-5-methyl-3-(furan-2-yl)-1H-pyrazole: Substitution of the thiophene ring with a furan ring can alter the electronic properties and biological activity of the compound.
Properties
IUPAC Name |
1-(chloromethyl)-5-methyl-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-7-5-8(11-12(7)6-10)9-3-2-4-13-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYSUIKMIYCVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCl)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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